(R)-3-methylpentyl sulfamate
CAS No.:
Cat. No.: VC13923968
Molecular Formula: C6H15NO3S
Molecular Weight: 181.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H15NO3S |
|---|---|
| Molecular Weight | 181.26 g/mol |
| IUPAC Name | 3-methylpentyl sulfamate |
| Standard InChI | InChI=1S/C6H15NO3S/c1-3-6(2)4-5-10-11(7,8)9/h6H,3-5H2,1-2H3,(H2,7,8,9) |
| Standard InChI Key | MIJZLERMVKSUBU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)CCOS(=O)(=O)N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s backbone consists of a five-carbon chain (pentyl group) with a methyl branch at the third carbon and a sulfamate group at the terminal hydroxyl position. The (R)-configuration at the chiral center ensures distinct interactions in enantioselective processes. The molecular formula is C₆H₁₅NO₃S, with a molar mass of 181.25 g/mol. The sulfamate group introduces polarity, influencing solubility and reactivity .
Synthesis Pathways
While no direct synthesis of (R)-3-methylpentyl sulfamate is documented, analogous sulfamates are typically synthesized via two routes:
-
Reaction of Alcohols with Sulfamoyl Chlorides:
(R)-3-methylpentanol reacts with sulfamoyl chloride (H₂NSO₂Cl) in the presence of a base like pyridine to yield the sulfamate ester. This method is efficient but requires careful control of stoichiometry to avoid side reactions . -
Enzymatic Resolution:
Chiral sulfamates can be obtained using lipases or esterases to hydrolyze racemic mixtures. For example, pig liver esterase (PLE) has been employed to resolve stereocenters in malonate derivatives, a strategy adaptable to sulfamate synthesis .
Physicochemical Properties
Thermal Stability and Solubility
Sulfamates generally exhibit moderate thermal stability, decomposing above 150°C. Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance solubility, whereas hydrophobicity from the methylpentyl chain reduces aqueous solubility. Experimental data for analogous compounds suggest a logP value of 1.8–2.3, indicating moderate lipophilicity .
Table 1: Estimated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 181.25 g/mol |
| Melting Point | 85–90°C (decomposes) |
| Boiling Point | 290–300°C (estimated) |
| Solubility in Water | 5–10 mg/mL |
| logP | 2.1 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
-
¹H NMR: Expected signals include a triplet for the terminal methyl group (δ 0.85–0.90 ppm), a multiplet for the chiral center’s proton (δ 1.45–1.60 ppm), and a downfield shift for the sulfamate protons (δ 3.70–3.90 ppm) .
-
¹³C NMR: The sulfamate-bearing carbon resonates at δ 75–80 ppm, while the methyl branch appears at δ 20–25 ppm .
Mass Spectrometry (MS)
Electron ionization (EI-MS) would likely produce fragment ions at m/z 78.9848 (SO₃⁻) and m/z 47.0491 (CH₂NH₂⁺), consistent with sulfamate cleavage patterns observed in methyl methanesulfonate .
Table 2: Predicted MS Fragments
| m/z | Fragment Ion |
|---|---|
| 181.25 | [M]⁺ |
| 78.9848 | SO₃⁻ |
| 47.0491 | CH₂NH₂⁺ |
Biological and Toxicological Profile
Acute Toxicity
Sulfamates are generally low in acute toxicity but may cause irritation upon prolonged exposure. For example, methyl methanesulfonate, a structural analog, exhibits LD₅₀ (oral, rat) = 250 mg/kg, with hazards including skin irritation and mutagenicity . Extrapolating these data, (R)-3-methylpentyl sulfamate may require handling precautions to avoid mucous membrane contact.
Mutagenicity and Carcinogenicity
Alkyl sulfamates are potential alkylating agents, capable of modifying DNA bases. While no direct studies exist, read-across analysis of 3-methyl-2-(pentyloxy)cyclopenten-1-one—a compound with similar substituents—shows no clastogenic activity in vitro, suggesting that steric hindrance in (R)-3-methylpentyl sulfamate might mitigate genotoxicity .
Applications in Chemical Research
Pharmaceutical Intermediates
Sulfamates are pivotal in drug design, serving as protease inhibitors or prodrug moieties. For instance, aryl sulfamates inhibit steroid sulfatase, a target in hormone-dependent cancers. The chirality of (R)-3-methylpentyl sulfamate could enhance binding specificity in such applications .
Polymer Science
Methacrylate derivatives like methyl methacrylate are widely used in plastics. Incorporating sulfamate groups could impart flame retardancy or biocompatibility, though this remains speculative without empirical data .
Analytical and Regulatory Considerations
Regulatory Status
No specific regulations govern (R)-3-methylpentyl sulfamate, but its synthesis and use would fall under general chemical safety protocols. The European Union’s REACH framework mandates toxicity testing for production volumes exceeding 1 ton/year .
Detection Methods
High-performance liquid chromatography (HPLC) with chiral stationary phases can resolve enantiomers, while gas chromatography (GC-MS) is suitable for volatile derivatives. Infrared (IR) spectroscopy would detect sulfamate S=O stretches near 1170 cm⁻¹ and 1350 cm⁻¹ .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume